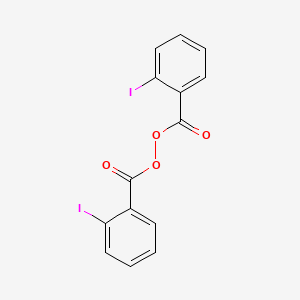
Bis(2-iodobenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-iodobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H8I2O4. It is characterized by the presence of two iodine atoms and two benzoyl peroxide groups. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-iodobenzoyl) peroxide typically involves the reaction of 2-iodobenzoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The process can be summarized as follows:
Reaction of 2-iodobenzoic acid with hydrogen peroxide: This step involves the formation of the peroxide bond.
Catalysis by acids: Both Brønsted and Lewis acids can be used to catalyze the reaction, enhancing the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are crucial due to the compound’s strong oxidizing nature.
Chemical Reactions Analysis
Types of Reactions
Bis(2-iodobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Substitution: The iodine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation reactions: Common reagents include hydrogen peroxide and other peroxides. Reaction conditions typically involve mild temperatures and the presence of catalysts.
Substitution reactions: Reagents such as halides and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation products: These include various oxidized organic compounds, depending on the substrate used.
Substitution products: Derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Bis(2-iodobenzoyl) peroxide has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s oxidizing properties are utilized in biochemical assays and studies involving oxidative stress.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in polymerization processes and as a curing agent for resins and plastics
Mechanism of Action
The mechanism of action of bis(2-iodobenzoyl) peroxide involves the generation of free radicals upon decomposition. These radicals initiate various chemical reactions, including oxidation and polymerization. The molecular targets include organic substrates that undergo transformation through radical intermediates.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: A widely used oxidizing agent with similar properties but without the iodine atoms.
Diacetoxyiodobenzene: Another iodine-containing oxidizing agent with different reactivity and applications.
Uniqueness
Bis(2-iodobenzoyl) peroxide is unique due to the presence of both iodine and peroxide groups, which confer distinct reactivity and selectivity in chemical reactions. Its strong oxidizing nature and ability to participate in both oxidation and substitution reactions make it a versatile compound in various fields of research and industry .
Properties
CAS No. |
30989-24-3 |
|---|---|
Molecular Formula |
C14H8I2O4 |
Molecular Weight |
494.02 g/mol |
IUPAC Name |
(2-iodobenzoyl) 2-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
UQARXTLAXPCWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















